Cas no 837364-88-2 (2,4-Difluoro-3-iodopyridine)

2,4-Difluoro-3-iodopyridine structure
2,4-Difluoro-3-iodopyridine structure
2,4-Difluoro-3-iodopyridine
837364-88-2
C5H2F2IN
240.977360248566
MFCD09029861
823286
12175804

2,4-Difluoro-3-iodopyridine Properties

Names and Identifiers

    • 2,4-Difluoro-3-iodopyridine
    • 2,4-Difluoroi-3-iodo-pyridine
    • 2,4,6-TRICHLOROPHENYL 4-(TRIFLUOROMETHOXY)-BENZENESULFONATE
    • 2,4-Difluoro-3-iodo-pyridine
    • RB1137
    • 2,4-Difluoro-3-iodopyridine (ACI)
    • 837364-88-2
    • DS-1745
    • BBL102092
    • STL555891
    • DTXSID30479260
    • Pyridine, 2,4-difluoro-3-iodo-
    • SCHEMBL2372078
    • AYKASHJPLZSRDC-UHFFFAOYSA-N
    • AKOS015919725
    • DB-075964
    • BCP15226
    • MFCD09029861
    • 2 pound not4-Difluoro-3-iodopyridine
    • EN300-6512621
    • CS-0005569
    • AC-25205
    • +Expand
    • MFCD09029861
    • AYKASHJPLZSRDC-UHFFFAOYSA-N
    • 1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
    • FC1C(I)=C(F)C=CN=1

Computed Properties

  • 240.92000
  • 0
  • 1
  • 0
  • 240.92000g/mol
  • 9
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 12.9Ų

Experimental Properties

  • 1.96440
  • 12.89000
  • 225.4±35.0 °C at 760 mmHg
  • No data available
  • 90.1±25.9 °C
  • No data available
  • Light Sensitive
  • 2.129

2,4-Difluoro-3-iodopyridine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2NH-250mg
2,4-DIFLUORO-3-IODO-PYRIDINE
837364-88-2 98%
250mg
$16.00 2024-04-21
A2B Chem LLC
AH49133-250mg
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
250mg
$14.00 2024-04-19
Aaron
AR00G2VT-100mg
2,4-DIFLUORO-3-IODO-PYRIDINE
837364-88-2 98%
100mg
$7.00
abcr
AB437601-250mg
2,4-Difluoro-3-iodopyridine, 95%; .
837364-88-2 95%
250mg
€94.10
Alichem
A023025314-5g
2,4-Difluoro-3-iodopyridine
837364-88-2 97%
5g
$525.53 2023-08-31
Apollo Scientific
PC201318-250mg
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
250mg
£49.00 2023-09-02
Chemenu
CM120932-1g
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
1g
$128 2021-08-06
Crysdot LLC
CD11048812-5g
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
5g
$462
Enamine
EN300-6512621-0.05g
2,4-difluoro-3-iodopyridine
837364-88-2 95%
0.05g
$19.0
eNovation Chemicals LLC
D554316-1g
2,4-Difluoro-3-iodopyridine
837364-88-2 97%
1g
$409 2022-10-12

2,4-Difluoro-3-iodopyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine chloride
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium
1.2 -
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
2.2 Reagents: Iodine
Reference
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Reference
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

2,4-Difluoro-3-iodopyridine Raw materials

2,4-Difluoro-3-iodopyridine Preparation Products

2,4-Difluoro-3-iodopyridine Related Literature

837364-88-2 (2,4-Difluoro-3-iodopyridine) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:837364-88-2)2,4-Difluoro-3-iodopyridine
A23626
99%/99%/99%
5g/25g/100g
208.0/706.0/2332.0